5-Bromo-2-(dimethylamino)nicotinonitrile
CAS No.: 1346537-10-7
Cat. No.: VC2717133
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1346537-10-7 |
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Molecular Formula | C8H8BrN3 |
Molecular Weight | 226.07 g/mol |
IUPAC Name | 5-bromo-2-(dimethylamino)pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C8H8BrN3/c1-12(2)8-6(4-10)3-7(9)5-11-8/h3,5H,1-2H3 |
Standard InChI Key | QLFQVUVFUBVXGW-UHFFFAOYSA-N |
SMILES | CN(C)C1=C(C=C(C=N1)Br)C#N |
Canonical SMILES | CN(C)C1=C(C=C(C=N1)Br)C#N |
Introduction
Chemical Structure and Properties
5-Bromo-2-(dimethylamino)nicotinonitrile belongs to the class of substituted pyridines, featuring three key functional groups: a bromine atom at the 5-position, a dimethylamino group at the 2-position, and a nitrile group. The molecular structure combines elements that contribute to its potential biological activity and chemical reactivity.
The presence of the bromine atom at the 5-position likely confers specific properties to the molecule, including increased lipophilicity and potential for halogen bonding interactions with biological targets. Similar brominated pyridine compounds, such as 5-bromo-2-methylpyridine, have been synthesized for various applications in medicinal chemistry and as synthetic intermediates .
The dimethylamino group at the 2-position offers basic properties and hydrogen bond acceptor capabilities, similar to what is observed in 5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride. This functional group typically contributes to increased water solubility and can serve as a key interaction point with biological targets through hydrogen bonding and ionic interactions.
Step | Process | Key Conditions |
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1 | Preparation of 5-nitro-2-methylpyridine | Condensation of diethyl malonate with 5-nitro-2-chloropyridine followed by decarboxylation under acidic conditions |
2 | Reduction to 5-amino-2-methylpyridine | Hydrogenation using Pd/C catalyst at 15-40°C |
3 | Conversion to 5-bromo-2-methylpyridine | Diazotization with sodium nitrite and bromination at 0 to -10°C |
This approach would require additional steps to introduce the dimethylamino group and the nitrile functionality.
Comparison with Related Compounds
To better understand the potential properties of 5-Bromo-2-(dimethylamino)nicotinonitrile, it is useful to compare it with structurally related compounds from the available literature:
Structure-Activity Relationship Insights
From these comparisons, several structure-activity relationship insights can be drawn:
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The dimethylamino group at the 2-position may contribute to interactions with neuroreceptors, as observed in 5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride.
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The nitrile functionality, as seen in (E)-4-(2-(Dimethylamino)vinyl)nicotinonitrile, may contribute to potential anticancer and anti-inflammatory properties.
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The bromine at the 5-position, similar to that in 5-bromo-2-methylpyridine, likely affects the compound's lipophilicity and potential for halogen bonding interactions .
Analytical Characterization
For the characterization of 5-Bromo-2-(dimethylamino)nicotinonitrile, several analytical techniques would be applicable, similar to those used for related compounds:
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Nuclear Magnetic Resonance (NMR) spectroscopy would be valuable for confirming the structure, particularly 1H and 13C NMR to verify the presence and positions of the bromine, dimethylamino, and nitrile groups.
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Mass Spectrometry (MS) would provide molecular weight confirmation and fragmentation patterns characteristic of the functional groups present.
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X-ray crystallography could provide definitive structural information, including bond angles and molecular geometry.
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Infrared (IR) spectroscopy would be particularly useful for identifying the characteristic absorbance of the nitrile group, typically appearing as a sharp peak around 2200-2300 cm-1.
Future Research Directions
Based on the properties of related compounds, several promising research directions for 5-Bromo-2-(dimethylamino)nicotinonitrile can be proposed:
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Comprehensive evaluation of its pharmacological profile, particularly focusing on neurological and anticancer activities.
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Investigation of structure-activity relationships through the synthesis and testing of derivatives with modifications to the bromine, dimethylamino, or nitrile groups.
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Development of optimized synthetic routes specific to this compound and related derivatives.
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Evaluation of potential applications as a synthetic intermediate in the preparation of more complex bioactive molecules.
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